molecular formula C15H17NO4 B6297606 (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 2097073-08-8

(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Cat. No.: B6297606
CAS No.: 2097073-08-8
M. Wt: 275.30 g/mol
InChI Key: BDSWFDHLJMQZQN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid is a spirocyclic compound featuring a unique 5-azaspiro[2.4]heptane core. The (R)-configuration at position 7 and the benzyloxycarbonyl (Cbz) protecting group at position 5 make it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules . The Cbz group enhances stability during synthesis while allowing selective deprotection via hydrogenolysis . Its molecular formula is C₁₄H₁₅NO₄ (based on analogs in and ), and it serves as a critical building block for drug discovery due to its conformational rigidity and stereochemical specificity.

Properties

IUPAC Name

(7R)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSWFDHLJMQZQN-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@@H]2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Intramolecular Alkylation

A patented method (CN104478791A) constructs the spirocyclic system through intramolecular alkylation of glycine derivatives. Starting from tert-butoxycarbonyl (Boc)-protected aminocyclopropane, hydroxyl groups are converted to leaving groups (e.g., Br, I) for subsequent ring closure. Key steps include:

  • Halogenation : Treatment of hydroxyl intermediate with PBr₃ or I₂ in dichloromethane yields bromo/iodo derivatives.

  • Ring Closure : Alkali-mediated cyclization in tetrahydrofuran (THF) at ≤0°C achieves 75% yield with >98% enantiomeric excess (ee).

Catalytic Enantioselective Michael Addition

The MDPI-reported approach employs asymmetric catalysis to establish chirality early. Using a cinchona alkaloid-derived catalyst, methylenecyclopropane undergoes Michael addition with nitroalkenes, forming the spiro center with 92% ee. Subsequent hydrogenolysis and oxidation yield the carboxylic acid moiety.

Stepwise Methodologies for (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic Acid

Protection Group Strategy

Replacing the Boc group in prior syntheses with carbobenzyloxy (Cbz) requires:

  • Deprotection : Cleavage of Boc using HCl in dioxane.

  • Cbz Installation : Reaction with benzyl chloroformate (Cbz-Cl) in aqueous NaOH/THF at 0–5°C.

Chirality Control

Achieving the (R)-configuration demands enantioselective conditions:

  • Chiral Auxiliaries : Use of (R)-phenylglycinol as a temporary chiral director during cyclopropane formation, later removed via hydrogenolysis.

  • Catalytic Asymmetric Synthesis : Pd-catalyzed allylic alkylation with (R)-BINAP ligand affords 89% ee.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)ee (%)Purity (%)
Intramolecular AlkylationBoc-protected glycineHalogenation/Cyclization509899
Catalytic Michael AdditionNitroalkeneAsymmetric Catalysis659297
Chiral ResolutionRacemic mixtureDiastereomeric Salt Formation3599.599

Key Observations :

  • Intramolecular alkylation offers higher yields but requires stringent temperature control.

  • Catalytic methods reduce reliance on chiral separation but face scalability challenges.

Reaction Optimization and Critical Parameters

Solvent Effects

  • THF vs. Dichloromethane : THF enhances cyclization kinetics due to better solubility of alkali metal bases.

  • Temperature : Reactions at ≤0°C minimize racemization, critical for maintaining ee >98%.

Base Selection

  • Lithium Hexamethyldisilazide (LHMDS) : Optimal for deprotonation without side reactions.

  • Potassium tert-Butoxide : Generates higher reactive intermediates but risks overalkylation.

Challenges and Mitigation Strategies

Epimerization Risks

  • Low-Temperature Quenching : Acidic workup at -20°C prevents racemization of the carboxylic acid.

  • Inert Atmosphere : N₂ blanket during Cbz installation avoids oxidative degradation.

Purification Techniques

  • Crystallization : Diethyl ether/hexane mixtures yield 99% pure crystals.

  • Chiral Chromatography : Reserved for final polishing (ee >99.5%).

Chemical Reactions Analysis

Types of Reactions

®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Mechanism of Action

The mechanism by which ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of related spirocyclic derivatives are summarized below, focusing on substituents, protecting groups, and applications.

2.1. Structural Analogues
Compound Name Substituents/Protecting Groups Molecular Formula Key Features/Applications Reference
(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-COOH Cbz at N5, COOH at C7 C₁₄H₁₅NO₄ Kinase inhibitor intermediate; chiral synthesis
5-Benzyl-5-Aza-spiro[2.4]heptane-7-COOH Benzyl at N5, COOH at C7 C₁₄H₁₇NO₂ Less reactive; used in peptide modifications
5-Boc-5-Aza-spiro[2.4]heptane-7-COOH Boc at N5, COOH at C7 C₁₂H₁₉NO₄ Acid-labile protection; versatile intermediate
7-Methyl-5-Cbz-5-Aza-spiro[2.4]heptane-7-COOH Cbz at N5, COOH and CH₃ at C7 C₁₆H₁₉NO₄ Enhanced steric hindrance; modulates binding
7-Fluoro-5-Aza-spiro[2.4]heptane HCl F at C7, HCl salt C₆H₁₁ClFN Improved metabolic stability; halogen effects
2.2. Key Differences and Implications
  • Protecting Groups: Cbz (Benzyloxycarbonyl): Offers stability under basic conditions and is removed via hydrogenolysis. Preferred in multi-step syntheses requiring orthogonal protection . Boc (tert-butoxycarbonyl): Cleaved under acidic conditions (e.g., TFA), ideal for acid-tolerant intermediates . Benzyl: Lacks a carbonyl group, reducing electronic effects but increasing hydrophobicity .
  • Fluorine at C7 (): Enhances metabolic stability and electronegativity, influencing pharmacokinetics.
  • Synthetic Utility :

    • The Boc-protected variant (CAS 1268519-54-5) is highlighted in as a key intermediate for hepatitis C virus NS5A inhibitors.
    • Debenzylation of benzyl-protected analogs (e.g., ) requires palladium-catalyzed hydrogenation, whereas Cbz deprotection uses similar conditions .
2.4. Physical and Chemical Properties
  • Molecular Weight : Ranges from 151.61 g/mol (7-fluoro analog, ) to 289.33 g/mol (7-methyl-Cbz derivative, ).
  • Solubility : Cbz and Boc groups enhance solubility in organic solvents, while benzyl analogs are more lipophilic.
  • Stability : Boc derivatives are stable under basic conditions but degrade in acids, whereas Cbz analogs tolerate acidic environments better .

Biological Activity

(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is a spirocyclic compound notable for its complex structure and potential biological activities. This article examines its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Structural Characteristics

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.3 g/mol
  • CAS Number : 2097073-08-8

The compound features a spiro junction between a cyclopropane and a piperidine ring, contributing to its unique reactivity and biological potential. The presence of both benzyloxy and carboxylic acid functional groups enhances its chemical versatility.

(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid primarily targets Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . This enzyme plays a crucial role in various cellular processes, including cell proliferation, migration, and adhesion by modulating the release of ligands that activate the EGFR/ErbB pathway.

Mode of Action

The compound likely binds to the active site of ADAM17, inhibiting its proteolytic activity. This inhibition can lead to downstream effects on cellular signaling pathways, potentially offering therapeutic benefits in conditions where ADAM17 is implicated.

Absorption and Bioavailability

(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is expected to exhibit high gastrointestinal absorption and permeability across the blood-brain barrier (BBB).

Toxicity Profile

Preliminary studies suggest low cytotoxicity with high selectivity towards target pathways, making it a candidate for further pharmacological evaluation.

Case Studies and Research Findings

  • GABAAR Binding Affinity :
    • A related study highlighted the binding affinity of spirocyclic compounds to GABA receptors, indicating that modifications in the structure can enhance biological activity.
    • For instance, compound 5c demonstrated strong GABAAR binding with an IC50 value significantly lower than other analogs, suggesting structural modifications could optimize potency in similar compounds like (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid .
  • Anti-inflammatory Effects :
    • In vivo studies have shown that compounds with similar structures can reduce airway hyperresponsiveness (AHR) in murine models of asthma by acting on GABA receptors . This suggests potential applications for (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid in treating inflammatory conditions.
  • Synthesis and Optimization :
    • The synthesis of (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid has been optimized for yield and purity using various cyclization reactions . These methods are critical for producing compounds with consistent biological activity.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaGABAAR Binding Affinity (IC50 μM)Toxicity (LD50 μM)
5cCxHyNz9>150
(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acidC15H17NO4TBDTBD

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid?

  • Methodological Answer : Synthesis optimization requires multi-step protocols involving cyclopropane ring formation, stereochemical control, and protection/deprotection strategies. Key steps include:

  • Catalyst selection : Use of transition-metal catalysts (e.g., Ru-based catalysts) for asymmetric hydrogenation to achieve high enantiomeric excess (e.g., up to 98.7% ee) .
  • Temperature and solvent systems : Reactions often require low temperatures (−20°C to 0°C) and aprotic solvents (e.g., THF, DCM) to stabilize intermediates and prevent racemization .
  • Protection strategies : The tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are critical for preserving amine functionality during synthesis .

Q. How can the structural integrity of (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • 2D-NMR spectroscopy : Assign spirocyclic stereochemistry via NOESY correlations (e.g., distinguishing C-7 R-configuration) .
  • X-ray crystallography : Resolve ambiguities in bicyclic/spirocyclic conformations .
  • LC-MS : Verify molecular weight (241.28 g/mol) and purity (>97%) using high-resolution mass spectrometry .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

  • Methodological Answer :

  • HPLC with UV/Vis detection : Use C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to separate stereoisomers or degradation products .
  • Chiral chromatography : Resolve enantiomeric impurities (e.g., (S)-isomers) using chiral stationary phases (e.g., Chiralpak IA) .

Advanced Research Questions

Q. How do structural modifications (e.g., Cbz vs. Boc protection) impact the biological activity of spirocyclic analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the Cbz group with Boc or methyl ester moieties to evaluate changes in lipophilicity and cellular permeability. For example:
  • Boc-protected analogs (e.g., tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate) show improved stability in plasma but reduced antibacterial potency compared to Cbz derivatives .
  • Methyl ester derivatives enhance bioavailability but may reduce target binding affinity due to steric hindrance .
  • In vitro assays : Test modified analogs against gram-positive/negative pathogens (e.g., Streptococcus pneumoniae) to quantify MIC values .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer :

  • Dose-response studies : Compare in vitro MIC values (e.g., 0.06–0.5 µg/mL for quinolone-resistant S. aureus) with in vivo murine pneumonia models to identify pharmacokinetic limitations .
  • Metabolic profiling : Use LC-MS/MS to detect rapid hepatic clearance of unprotected carboxylic acid forms, which may explain reduced in vivo activity .

Q. How can stereochemical integrity be maintained during scale-up synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Incorporate (S)-SunPhos ligands during asymmetric hydrogenation to retain >95% enantiomeric excess at scale .
  • Process analytical technology (PAT) : Implement real-time FTIR monitoring to detect racemization during cyclopropane ring closure .

Q. What mechanistic insights explain the compound’s inhibition of bacterial DNA gyrase?

  • Methodological Answer :

  • Molecular docking : Simulate interactions between the spirocyclic core and gyrase ATP-binding pockets (e.g., hydrophobic interactions with Phe-464 in S. aureus gyrase) .
  • Enzyme kinetics : Perform IC50 assays with purified gyrase/topoisomerase IV to confirm competitive inhibition (e.g., Ki values < 10 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.